molecular formula C14H11F2NO B14132827 N-(Bis(3-fluorophenyl)methyl)formamide

N-(Bis(3-fluorophenyl)methyl)formamide

Cat. No.: B14132827
M. Wt: 247.24 g/mol
InChI Key: YNNNEBNMJCLLQX-UHFFFAOYSA-N
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Description

N-(Bis(3-fluorophenyl)methyl)formamide is a fluorinated organic compound with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol. It is characterized as a yellow to colorless solid and should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . This chemical is supplied as a high-purity material for research and development purposes. As a bis-arylformamide derivative, compounds in this class are often utilized as key intermediates or building blocks in organic synthesis, medicinal chemistry, and materials science research, particularly in the construction of more complex nitrogen-containing heterocycles . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for food or cosmetic use.

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

N-[bis(3-fluorophenyl)methyl]formamide

InChI

InChI=1S/C14H11F2NO/c15-12-5-1-3-10(7-12)14(17-9-18)11-4-2-6-13(16)8-11/h1-9,14H,(H,17,18)

InChI Key

YNNNEBNMJCLLQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)NC=O

Origin of Product

United States

Preparation Methods

Reductive Amination Followed by Formylation

This two-step approach involves:

  • Reductive Amination : Reacting 3-fluorobenzaldehyde with ammonium acetate in methanol under reflux to form bis(3-fluorophenyl)methylamine.
  • Formylation : Treating the amine with formic acid and acetic anhydride at 60–80°C for 6–8 hours to yield the formamide.

Reaction Conditions :

  • Solvent : Methanol or ethanol for amination; acetic anhydride for formylation.
  • Catalyst : None required for formylation, though trace sulfuric acid may accelerate the reaction.
  • Yield : 65–75% after crystallization.

Direct Formylation of Bis(3-Fluorophenyl)methylamine

A more efficient one-pot method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) as the formylating agent. The amine reacts with DMF-DMA in toluene at 110°C for 4–6 hours, achieving near-quantitative conversion.

Advantages :

  • Higher Purity : Minimizes dimerization byproducts common in acid-catalyzed formylation.
  • Scalability : Toluene’s high boiling point facilitates reflux conditions without solvent degradation.

Optimization of Reaction Conditions

Solvent Selection

Solvent Boiling Point (°C) Reaction Efficiency (%) Byproduct Formation (%)
Toluene 110 92 <1
Acetic Anhydride 140 75 5–8
DMF 153 68 10–12

Toluene emerges as the optimal solvent due to its inertness and compatibility with DMF-DMA. Acetic anhydride, while effective, promotes hydrolysis of the formamide group at elevated temperatures.

Temperature and Time

  • Formylation with DMF-DMA : Reactions at 110°C for 5 hours achieve 92% conversion, whereas temperatures below 90°C result in incomplete formylation.
  • Acid-Catalyzed Methods : Prolonged heating (>8 hours) at 80°C leads to a 15–20% increase in dimer impurities.

Purification and Crystallization Techniques

Crude this compound is purified via recrystallization from ethanol/water mixtures (4:1 v/v). Key parameters:

  • Cooling Rate : Slow cooling (0.5°C/min) yields larger crystals with fewer entrapped impurities.
  • Purity Metrics : HPLC analysis confirms >99% purity with dimer impurities <0.1%.

Industrial-Scale Considerations :

  • Continuous Crystallization : Implemented in patent WO2008155777A2 to maintain consistent particle size (D50 ≤ 250 µm).
  • Wash Solvents : Heptane effectively removes residual DMF-DMA without dissolving the product.

Analytical Characterization

  • X-Ray Diffraction (XRD) : Crystalline samples exhibit distinct peaks at 2θ = 12.4°, 18.7°, and 24.2°, confirming polymorphic Form I.
  • HPLC-MS : Molecular ion [M+H]+ at m/z 262.1, with retention time 8.2 min (C18 column, 60% acetonitrile).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability suitable for pharmaceutical formulation.

Industrial-Scale Production

Adapting methods from US10081599B2, large batches are synthesized in jacketed reactors with:

  • Inert Atmosphere : Nitrogen or argon to prevent oxidation.
  • Automated Temperature Control : ±2°C accuracy to minimize side reactions.
  • Yield : 85–88% at 100 kg scale, comparable to lab-scale efficiencies.

Chemical Reactions Analysis

Types of Reactions

N-(Bis(3-fluorophenyl)methyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

N-(Bis(3-fluorophenyl)methyl)formamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Bis(3-fluorophenyl)methyl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituted Formamides

a) N-(3-Fluorobenzyl)formamide
  • Molecular Formula: C₈H₈FNO .
  • Molar Mass : 153.15 g/mol .
  • Key Differences : Contains a single 3-fluorophenyl group instead of two. The reduced steric bulk and lower molecular weight (compared to the bis-fluorophenyl analog) may enhance solubility in polar solvents.
b) N-(3-Chlorophenyl)formamide
  • Molecular Formula: C₇H₆ClNO .
  • Substituent Effect : Chlorine replaces fluorine, increasing molar mass (155.58 g/mol) and altering electronic properties. Chlorine’s larger atomic radius and weaker electronegativity may reduce metabolic stability compared to fluorine analogs .
c) N-[(Z)-2-(4-Hydroxyphenyl)ethenyl]formamide
  • Molecular Formula: C₉H₉NO₂ .
  • Functional Groups : A styryl group with a hydroxyl substituent introduces π-conjugation and hydrogen-bonding capacity. This structural variation is linked to antimicrobial activity in fungal metabolites .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Trends
N-(Bis(3-fluorophenyl)methyl)formamide* C₁₄H₁₁F₂NO 255.25 Two 3-fluorophenyl Likely low polar solubility
N-(3-Fluorobenzyl)formamide C₈H₈FNO 153.15 One 3-fluorophenyl Moderate polar solubility
N-(3-Chlorophenyl)formamide C₇H₆ClNO 155.58 One 3-chlorophenyl Low solubility in water
N-[3-(Trifluoromethoxy)phenyl]formamide C₈H₆F₃NO₂ 205.14 Trifluoromethoxy group High lipophilicity

*Theoretical values inferred from analogs.

Key Observations:
  • Fluorine vs.
Hypotheses for this compound:
  • Enhanced bioactivity due to dual fluorine substituents, which may improve target binding via hydrophobic interactions.
  • Potential applications in antimicrobial or anticancer drug discovery, though empirical data is lacking.

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